2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]hexanoic acid
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Overview
Description
2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]hexanoic acid is a synthetic organic compound known for its intricate structure and diverse potential applications in chemistry, biology, and medicine. Its unique molecular architecture, combining a thiazolidine ring with a hexanoic acid chain, imparts distinctive chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]hexanoic acid generally involves multi-step organic reactions, often starting from commercially available reagents. Key steps typically include:
Formation of the thiazolidine ring: : This can be achieved through a cyclization reaction involving a thioamide and a haloketone under mild conditions.
Methoxylation of the aromatic ring:
Condensation reaction: : The linking of the thiazolidine ring to the hexanoic acid moiety might involve condensation reactions, such as using reagents like acetic anhydride.
Industrial Production Methods
On an industrial scale, the production may involve optimizing these steps for high yield and purity. Catalysts and optimized reaction conditions (temperature, solvent, and pH) are tailored to achieve efficient large-scale synthesis. Continuous flow reactors and high-throughput methods can be employed to scale up production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound undergoes oxidation reactions particularly at sulfur and aromatic sites using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reductive reactions can be performed using mild reducing agents such as sodium borohydride.
Substitution: : Electrophilic substitution reactions can occur on the aromatic ring, often using halogen or nitro groups for further functionalization.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogenating agents (e.g., Br2, Cl2), nitrating mixtures (HNO3/H2SO4).
Major Products
These reactions lead to various derivatives of the parent compound, such as oxidized sulfoxide forms or substituted aromatic derivatives, each with potentially distinct properties and uses.
Scientific Research Applications
Chemistry
In chemistry, 2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]hexanoic acid serves as a precursor for complex organic syntheses and can act as a catalyst or intermediate in various reactions.
Biology
In biological research, it is explored for its potential enzyme inhibition properties and interactions with biomolecules, providing insights into enzyme mechanisms and protein binding.
Medicine
Medically, the compound is investigated for its potential therapeutic properties, particularly in the areas of antimicrobial activity, anti-inflammatory effects, and possible anticancer properties.
Industry
Industrially, it might be used in the development of specialty chemicals, advanced materials, and as an additive in various formulations requiring specific chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves binding to specific molecular targets such as enzymes or receptors, altering their activity. The thiazolidine ring can interact with protein structures, while the aromatic and hexanoic acid components can enhance binding affinity and specificity, modulating pathways involved in inflammation, microbial growth, or cellular metabolism.
Comparison with Similar Compounds
Similar compounds include other thiazolidine derivatives, which are studied for similar applications but differ in their substituent groups. For example:
2-[(5Z)-4-oxo-2-sulfanylidene-5-(phenylmethylidene)-1,3-thiazolidin-3-yl]acetic acid
2-[(5Z)-4-oxo-2-sulfanylidene-5-(4-hydroxyphenyl)methylidene]-1,3-thiazolidin-3-yl]pentanoic acid: These compounds share the thiazolidine core but exhibit different properties and applications due to variations in their substituent groups.
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Properties
IUPAC Name |
2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6S2/c1-5-6-7-12(18(22)23)20-17(21)15(28-19(20)27)10-11-8-13(24-2)16(26-4)14(9-11)25-3/h8-10,12H,5-7H2,1-4H3,(H,22,23)/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJZTTXJKPJHSM-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N1C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C(=O)O)N1C(=O)/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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